3-Cloropiridina 1-óxido

Descripción general

Descripción

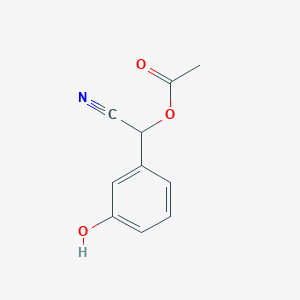

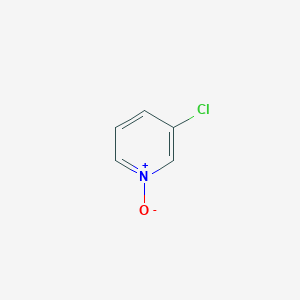

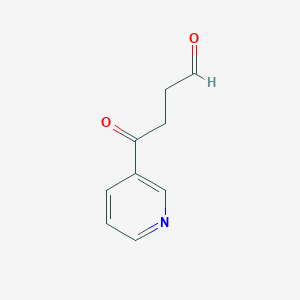

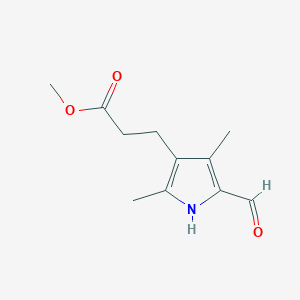

3-Chloropyridine 1-oxide, also known as 3-Chloropyridine 1-oxide, is a useful research compound. Its molecular formula is C5H4ClNO and its molecular weight is 129.54 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Chloropyridine 1-oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloropyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloropyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Intermediario farmacéutico

3-Cloropiridina se usa como un intermediario farmacéutico . Juega un papel crucial en la síntesis de varios compuestos farmacéuticos. Los medicamentos o clases de medicamentos específicos que utilizan este compuesto pueden variar ampliamente, pero su papel como intermedio es una parte crítica de muchos procesos de síntesis.

Producción de 3-Cloro-piridina-1-óxido

3-Cloropiridina se puede usar para producir 3-cloro-piridina-1-óxido . Este compuesto puede tener su propio conjunto de aplicaciones, expandiendo aún más la utilidad de 3-Cloropiridina.

Halogenación de ligandos C–H de piridina

El desarrollo de productos farmacéuticos, agroquímicos y complejos metálicos se está viendo afectado por la falta de métodos que puedan halogenar selectivamente los precursores C–H de los ligandos C–H de piridina . 3-Cloropiridina podría usarse potencialmente en estos procesos.

Instalación de sal de fosfonio

Se ha introducido un proceso conocido como "instalación de sal de fosfonio" para instalar fosfinas heterocíclicas en la posición 4 de la piridina como sales de fosfonio y luego reemplazarlas con nucleófilos de haluro . Esta estrategia es efectiva para la halogenación en etapa tardía de productos farmacéuticos complicados, y se puede utilizar en una amplia variedad de piridinas no activadas .

Reactividad de las piridinas sustituidas en 2 y 3

La reactividad de las piridinas sustituidas en 2 y 3 es diferente a la de la molécula madre . Esto se debe a que las interacciones estéricas tienen lugar durante la ruptura del enlace C–P . 3-Cloropiridina podría usarse para estudiar estas interacciones y desarrollar nuevas estrategias sintéticas.

Síntesis de diclorociclopropano

3-Cloropiridina se forma haciendo reaccionar pirrol con diclorocarbeno, una base débil, para producir diclorociclopropano como intermedio, seguido de una expansión del anillo . Este proceso podría usarse para sintetizar otros compuestos o estudiar las propiedades del diclorociclopropano.

Safety and Hazards

Mecanismo De Acción

Target of Action

3-Chloropyridine 1-oxide, also known as 3-Chloropyridine N-oxide, is a chemical compound with the formula C5H4ClNO It’s known that chloropyridines are generally used as intermediates in many chemical reactions .

Mode of Action

Chloropyridines, in general, are used in various chemical reactions, including the late-stage halogenation of complex pharmaceuticals . They can be used to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts, which are then replaced with halide nucleophiles .

Biochemical Pathways

The compound is known to be involved in various chemical reactions, suggesting that it may interact with multiple biochemical pathways .

Pharmacokinetics

A study on the metabolic n-oxidation of 3-substituted pyridines in various animal species found that 3-chloropyridine-n-oxide accounted for less than 7% of the administered dose of the parent base .

Result of Action

Given its use as an intermediate in chemical reactions, it likely contributes to the synthesis of various compounds .

Action Environment

The action of 3-Chloropyridine 1-oxide can be influenced by various environmental factors. For instance, the compound must be stored in a cold, dark area in a well-sealed container to maintain its stability . Additionally, it’s known to form explosive mixtures with air and its containers may explode when heated .

Análisis Bioquímico

Biochemical Properties

It is known that pyridine derivatives can interact with various enzymes and proteins in biochemical reactions

Cellular Effects

It is known that pyridine derivatives can influence cell function They may impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that pyridine derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

It is known that the metabolic N-oxidation of 3-substituted pyridines results in the urinary excretion of their N-oxides

Metabolic Pathways

It is known that the metabolic N-oxidation of 3-substituted pyridines results in the urinary excretion of their N-oxides

Propiedades

IUPAC Name |

3-chloro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-5-2-1-3-7(8)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXUNCTUUDERGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171713 | |

| Record name | Pyridine, 3-chloro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1851-22-5 | |

| Record name | Pyridine, 3-chloro-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001851225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-chloro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloropyridine N-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of a chlorine atom at the 3-position influence the hydrogen bonding ability of 3-chloropyridine 1-oxide compared to unsubstituted pyridine N-oxide?

A: Research suggests that the electron-withdrawing nature of the chlorine atom in 3-chloropyridine 1-oxide influences its hydrogen bonding ability. While both pyridine N-oxide and its 3-chloro derivative can act as hydrogen bond acceptors through the oxygen atom, the presence of chlorine reduces the electron density on the oxygen, potentially weakening its hydrogen bonding strength compared to the unsubstituted molecule. This effect is observed in the study using infrared and UV spectroscopy to analyze the hydrogen bonding interaction between 3-chloropyridine 1-oxide and methanol in tetrachloroethylene [].

Q2: What spectroscopic techniques are useful for studying the interactions of 3-chloropyridine 1-oxide with protic solvents like methanol?

A: Both UV and infrared spectroscopy prove valuable for investigating the hydrogen bonding interaction between 3-chloropyridine 1-oxide and methanol []. UV spectroscopy reveals shifts in the π–π* transition bands of the pyridine N-oxide, indicating changes in the electronic environment due to hydrogen bond formation. Simultaneously, infrared spectroscopy provides information about changes in the stretching frequencies of specific bonds involved in hydrogen bonding, such as the O-H bond of methanol.

Q3: Can 3-chloropyridine 1-oxide be used as a building block for synthesizing more complex heterocyclic systems?

A: Yes, 3-chloropyridine 1-oxide acts as a crucial starting material in the synthesis of 1,8-diazaphenoxathiin []. Its reactivity with the dianion of 3-hydroxypyridine-2(1H)-thione highlights its potential in constructing diverse heterocyclic compounds with potentially valuable properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

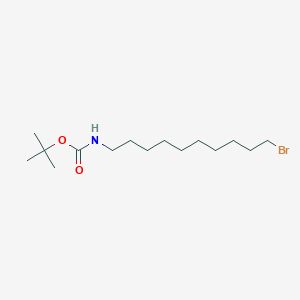

![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B15340.png)